molecular formula C17H20N2O4 B5784605 N-(2,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea

N-(2,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea

Cat. No. B5784605
M. Wt: 316.35 g/mol
InChI Key: SMBAKYRDFRZGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea, commonly known as DMEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEU is a urea derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMEU varies depending on its application. In cancer treatment, DMEU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes treatment, DMEU improves glucose uptake by activating AMPK signaling pathway. In herbicide application, DMEU selectively inhibits photosynthesis in weeds by binding to the QB site of photosystem II. In material science, DMEU acts as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
DMEU has been shown to have various biochemical and physiological effects. In cancer treatment, DMEU has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In diabetes treatment, DMEU has been shown to improve insulin sensitivity and glucose uptake in muscle cells. In herbicide application, DMEU has been shown to selectively inhibit photosynthesis in weeds without affecting the growth of crops. In material science, DMEU has been shown to improve the mechanical and thermal properties of materials.

Advantages and Limitations for Lab Experiments

DMEU has several advantages for lab experiments, including its high purity, stability, and availability. However, DMEU also has some limitations, such as its relatively low solubility in water and some organic solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for DMEU research, including the synthesis of new derivatives with improved properties, the investigation of its potential applications in other fields, and the development of new methods for its synthesis and purification. Additionally, further studies are needed to fully understand the mechanism of action of DMEU in different applications and to optimize its use in various fields.
Conclusion:
In conclusion, DMEU is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMEU can be synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DMEU has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for DMEU research, and further studies are needed to fully understand its potential applications and optimize its use in various fields.

Synthesis Methods

DMEU can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4-dimethoxyaniline and 2-ethoxyaniline with urea in the presence of a catalyst. The reaction takes place under reflux conditions and yields a white solid, which is then purified using recrystallization. The purity of the synthesized DMEU can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

DMEU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMEU has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, DMEU has been used as a herbicide due to its selective inhibition of photosynthesis in weeds. In material science, DMEU has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-23-15-8-6-5-7-13(15)18-17(20)19-14-10-9-12(21-2)11-16(14)22-3/h5-11H,4H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBAKYRDFRZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.